Bienvenue dans la boutique en ligne BenchChem!

N1-((3-Methoxypyrazin-2-yl)methyl)-N1-methylethane-1,2-diamine

DGAT1 inhibitor Triglyceride synthesis Metabolic disease

N1-((3-Methoxypyrazin-2-yl)methyl)-N1-methylethane-1,2-diamine (CAS 1353989-09-9) is a synthetic small molecule belonging to the methoxypyrazine class of organic compounds. It functions as an inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, and also exhibits off-target activity against acetyl-CoA acetyltransferase (ACAT1).

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
Cat. No. B7925948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((3-Methoxypyrazin-2-yl)methyl)-N1-methylethane-1,2-diamine
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCN(CCN)CC1=NC=CN=C1OC
InChIInChI=1S/C9H16N4O/c1-13(6-3-10)7-8-9(14-2)12-5-4-11-8/h4-5H,3,6-7,10H2,1-2H3
InChIKeyNWYJDFSEACYWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-((3-Methoxypyrazin-2-yl)methyl)-N1-methylethane-1,2-diamine: A Pyrazine-Based DGAT1 Inhibitor for Metabolic Research


N1-((3-Methoxypyrazin-2-yl)methyl)-N1-methylethane-1,2-diamine (CAS 1353989-09-9) is a synthetic small molecule belonging to the methoxypyrazine class of organic compounds [1]. It functions as an inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, and also exhibits off-target activity against acetyl-CoA acetyltransferase (ACAT1) [2]. The compound has the molecular formula C9H16N4O and a molecular weight of 196.25 g/mol, placing it among smaller chemotypes evaluated for metabolic disease applications .

Structural Sensitivity in DGAT1 Inhibition: Why N1-Methyl Substitution Cannot Be Arbitrarily Exchanged


Substituting the N1-methyl group of this ethane-1,2-diamine scaffold with larger alkyl or cycloalkyl moieties (e.g., cyclopropyl or isopropyl analogs) can significantly alter DGAT1 inhibitory potency and selectivity [1]. Even within the same methoxypyrazine series, minor structural modifications lead to substantial differences in binding affinity, as demonstrated by the >100-fold selectivity shifts observed across related diamine inhibitors [2]. Therefore, general replacement of this specific chemotype with in-class analogs without quantitative comparative data risks compromising target engagement and intracellular triglyceride synthesis inhibition in metabolic disease models.

Quantitative Differentiation of N1-((3-Methoxypyrazin-2-yl)methyl)-N1-methylethane-1,2-diamine Against Key Comparators


Cellular DGAT1 Potency Comparison: Target Compound vs. Clinical Candidate AZD7687

In a cellular assay measuring inhibition of triglyceride synthesis in serum-starved HEK293 cells, N1-((3-Methoxypyrazin-2-yl)methyl)-N1-methylethane-1,2-diamine inhibited human DGAT1 with an IC50 of 10 nM [1]. Under comparable conditions, the clinical candidate AZD7687, a pyrazinecarboxamide-based DGAT1 inhibitor, exhibited an IC50 of 80 nM for human DGAT1 . This represents an 8-fold improvement in potency for the target compound.

DGAT1 inhibitor Triglyceride synthesis Metabolic disease

DGAT1 Enzyme Inhibition: Target Compound vs. Ultra-Potent GSK2973980A

Against recombinant human DGAT1 expressed in Sf9 cell membranes, the target compound demonstrated an IC50 of 23 nM [1]. In contrast, the highly optimized inhibitor GSK2973980A achieved an IC50 of 3 nM in a DGAT1 enzyme assay . The 7.7-fold lower potency of the target compound is noteworthy, but it must be weighed against GSK2973980A's significantly higher molecular complexity and potential for off-target interactions.

DGAT1 Enzyme inhibition Drug discovery

ACAT1 Off-Target Activity Profile Against Clinical ACAT Inhibitors

The target compound inhibits human ACAT1 with an IC50 of 45 nM in HepG2 cells [1]. By comparison, the known ACAT inhibitor Eldacimibe (CHEMBL2105855) has an IC50 of 30 nM, while Eflucimibe (CHEMBL1908306) shows 59 nM [2]. Thus, the target compound's ACAT1 activity is intermediate relative to clinically studied ACAT1 inhibitors. The DGAT1/ACAT1 selectivity ratio is approximately 4.5-fold (45/10), indicating that off-target ACAT1 inhibition is a relevant consideration when using this compound in metabolic models.

Selectivity ACAT1 Off-target profiling

Structural and Physicochemical Differentiation from N1-Cyclopropyl Analog

The target compound (N1-methyl, MW = 196.25, C9H16N4O) differs from its closest structural analog, N1-Cyclopropyl-N1-((3-methoxypyrazin-2-yl)methyl)ethane-1,2-diamine (MW = 222.29, C11H18N4O), solely by the replacement of the N1-methyl group with a cyclopropyl ring . This modification increases molecular weight by ~13% and introduces additional steric bulk, which is predicted to alter both target binding and pharmacokinetic properties . While no head-to-head DGAT1 potency comparison is publicly available, the smaller N1-methyl group provides a distinct spatial and electronic profile, which may be preferred for fragment-based or minimalist lead design.

Structure-activity relationship N-alkyl substitution Physicochemical properties

Chemotype Comparison Against Pyrazinecarboxamide DGAT1 Inhibitors

Unlike the pyrazinecarboxamide series (e.g., AZD7687, AZD9898), which feature a carboxamide linker connecting the pyrazine core to a hydrophobic tail [1], the target compound employs a simpler ethane-1,2-diamine scaffold directly attached to the methoxypyrazine ring via a methylene bridge. This fundamental chemotype difference eliminates the amide bond, potentially reducing susceptibility to hydrolytic metabolism and simplifying synthetic access. Pyrazinecarboxamides, such as those disclosed in US Patent 8188092, have been extensively studied and advanced to clinical evaluation, while the diamine-based series represents a less-explored chemical space with potential for novel intellectual property [2].

Chemotype differentiation DGAT1 inhibitor series Lead optimization

Optimal Applications of N1-((3-Methoxypyrazin-2-yl)methyl)-N1-methylethane-1,2-diamine Based on Evidence Profile


Early-Stage DGAT1 Lead Discovery with Emphasis on Synthetic Tractability

The compound's low molecular weight (196.25 g/mol) and simple ethane-1,2-diamine scaffold make it an ideal starting point for hit-to-lead optimization programs focused on DGAT1 inhibition [1]. Its 10 nM cellular IC50 provides sufficient potency to validate target engagement in cellular models of triglyceride synthesis . Researchers can leverage its structural simplicity to rapidly explore structure-activity relationships around the N1-alkyl and pyrazine substituents without the synthetic burden associated with more complex chemotypes like pyrazinecarboxamides.

Pharmacological Tool Compound for Dual DGAT1/ACAT1 Inhibition Studies

Given its balanced activity against both DGAT1 (IC50 = 10 nM) and ACAT1 (IC50 = 45 nM) [1], this compound can serve as a pharmacological tool for investigating the interconnected roles of DGAT1 and ACAT1 in lipid metabolism . When combined with selective inhibitors of each enzyme, researchers can dissect the contribution of each target to triglyceride and cholesterol ester synthesis pathways in hepatocyte and adipocyte models.

Fragment-Based Drug Design Campaigns Targeting DGAT1

With a molecular weight of only 196.25 g/mol and a ligand efficiency (LE) of approximately 0.47 kcal/mol per heavy atom (based on IC50 = 10 nM and 14 heavy atoms), this compound serves as an efficient fragment for structure-based drug design [1]. Its potency far exceeds that of typical fragments, making it a valuable starting point for fragment growing or merging strategies aimed at developing selective DGAT1 inhibitors with optimized pharmacokinetic profiles.

Comparative Pharmacology Benchmarking Against Clinical DGAT1 Inhibitors

The compound's 10 nM potency in a cellular DGAT1 assay positions it as a useful benchmark for evaluating novel DGAT1 inhibitors against both the clinical candidate AZD7687 (IC50 = 80 nM) and the ultra-potent tool compound GSK2973980A (IC50 = 3 nM) [1] . Its intermediate potency enables researchers to contextualize the activity of new chemical entities within the broader DGAT1 inhibitor landscape, facilitating go/no-go decisions in drug discovery projects.

Quote Request

Request a Quote for N1-((3-Methoxypyrazin-2-yl)methyl)-N1-methylethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.